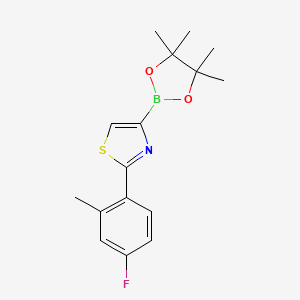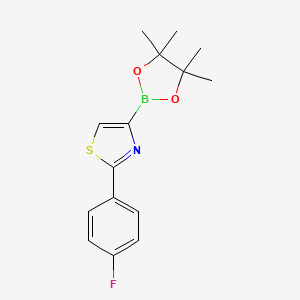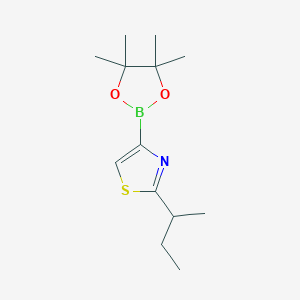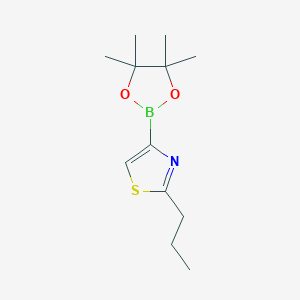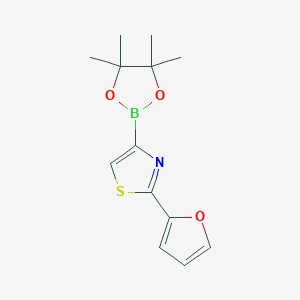
2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester, also known as TTBP, is a versatile synthetic intermediate used in the synthesis of many different compounds. It is a boronic ester that has been used in a variety of applications, ranging from pharmaceuticals to materials science. TTBP is a highly efficient and cost-effective synthetic intermediate that has been used in a variety of applications.
Scientific Research Applications
2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of organic compounds, as a ligand in the synthesis of metal complexes, and as a reagent in the synthesis of pharmaceuticals. 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester has also been used in the synthesis of polymers, such as polythiophenes. In addition, 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester has been used in the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester is not fully understood. However, it is believed to act as a catalyst in the synthesis of organic compounds by facilitating the formation of covalent bonds between the reactants. Additionally, 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester is believed to act as a ligand in the synthesis of metal complexes, forming a coordination complex between the metal and the boronic ester.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester have not been extensively studied. However, it is believed to be non-toxic and non-irritating. Additionally, 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester is believed to be biodegradable and non-persistent in the environment.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester in lab experiments is its cost-effectiveness. It is relatively inexpensive and easy to synthesize, making it a popular choice for researchers. Additionally, 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester is highly versatile, making it suitable for a variety of applications. However, there are some limitations to using 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester in lab experiments. For example, it is not as stable as some other synthetic intermediates, and it can be difficult to obtain in large quantities.
Future Directions
There are many potential future directions for research involving 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester. For example, it could be used in the synthesis of new pharmaceuticals or materials. Additionally, research into the mechanism of action of 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester could lead to new and improved synthetic methods. Finally, further research into the biochemical and physiological effects of 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester could lead to new applications in the medical field.
Synthesis Methods
2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester can be synthesized using a variety of methods. The most common method is the reaction of thiophene-2-carboxylic acid with boronic acid in the presence of a base. This reaction produces a boronic ester, which can then be converted to 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester by a pinacol rearrangement. Alternatively, 2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester can be synthesized from the reaction of 2-thienylthiazole and boronic acid in the presence of a base.
properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophen-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S2/c1-12(2)13(3,4)17-14(16-12)10-8-19-11(15-10)9-6-5-7-18-9/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDHHJGRFSVPDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thien-2-yl)thiazole-4-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

